Physicochemical properties of 3,3-Dichloropropylbenzene
Physicochemical properties of 3,3-Dichloropropylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dichloropropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Dichloropropylbenzene. As a chlorinated aromatic hydrocarbon, understanding its fundamental characteristics is paramount for its application in research, chemical synthesis, and drug development. This document delves into its structural and molecular data, thermodynamic properties, and spectroscopic signature. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating system for researchers. The synthesis of technical data with practical experimental insights aims to equip scientists with the necessary knowledge for the safe and effective handling and utilization of this compound.
Chemical Identity and Molecular Structure
3,3-Dichloropropylbenzene is an organic compound featuring a benzene ring substituted with a 3,3-dichloropropyl group.
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IUPAC Name: 3,3-dichloropropylbenzene[1]
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CAS Number: 54870-22-3[1]
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Molecular Formula: C₉H₁₀Cl₂[1]
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Molecular Weight: 189.08 g/mol [1]
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Canonical SMILES: C1=CC=C(C=C1)CCC(Cl)Cl[1]
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InChI Key: GUYHQZNNAAQUTG-UHFFFAOYSA-N[1]
The molecular structure of 3,3-Dichloropropylbenzene is crucial for understanding its reactivity and interactions with other molecules. The presence of the dichloromethyl group and the phenyl ring are key features that influence its properties.
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of 3,3-Dichloropropylbenzene. These values are a combination of computed and experimental data from various authoritative sources.
| Property | Value | Source |
| Molecular Weight | 189.08 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Core Physicochemical Properties and Experimental Determination
A precise understanding of the physicochemical properties of a compound is fundamental for its application in a laboratory or industrial setting. This section details these properties and the experimental methodologies for their determination.
Lipophilicity (XLogP3)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed value, XLogP3, for 3,3-Dichloropropylbenzene is 3.5[1]. This indicates a preference for nonpolar environments and suggests low water solubility.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is a classic and reliable method for experimentally determining the LogP of a compound.
Causality: The shake-flask method directly measures the partitioning of the solute between two immiscible phases (n-octanol and water), providing a gold-standard measurement of its lipophilicity. The choice of UV-Vis spectroscopy for concentration measurement is suitable for aromatic compounds like 3,3-Dichloropropylbenzene due to their chromophores.
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of 3,3-Dichloropropylbenzene in n-octanol.
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Saturate n-octanol with water and water with n-octanol.
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Partitioning:
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In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water.
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Shake vigorously for 20-30 minutes to ensure thorough mixing and partitioning.
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Allow the phases to separate completely.
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Analysis:
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Carefully separate the two phases.
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Measure the concentration of 3,3-Dichloropropylbenzene in both the n-octanol and water phases using UV-Vis spectroscopy.
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
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LogP = log10(P)
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Workflow for LogP Determination
Caption: Workflow for determining the LogP value using the shake-flask method.
Spectroscopic Analysis
Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and structural elucidation.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 3,3-Dichloropropylbenzene, the molecular ion peak would be expected at m/z 188, corresponding to the molecular weight of the compound[1]. The isotopic pattern for two chlorine atoms (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would result in characteristic M, M+2, and M+4 peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3-Dichloropropylbenzene would be expected to show the following characteristic absorption bands:
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~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
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~2950-2850 cm⁻¹: C-H stretching of the propyl group.
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~1600 and 1450 cm⁻¹: C=C stretching of the aromatic ring.
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~800-600 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
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¹H NMR: The proton NMR spectrum of 3,3-Dichloropropylbenzene would be expected to show:
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A multiplet in the aromatic region (δ ~7.2-7.4 ppm) corresponding to the five protons on the benzene ring.
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A triplet corresponding to the benzylic CH₂ group.
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A multiplet for the second CH₂ group of the propyl chain.
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A triplet for the CHCl₂ proton.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the two chlorine atoms would be significantly downfield.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Causality: This protocol ensures a high-quality NMR spectrum by using a deuterated solvent to avoid solvent signal interference and a standard internal reference for accurate chemical shift calibration.
Methodology:
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Sample Preparation:
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Dissolve a small amount (5-10 mg) of 3,3-Dichloropropylbenzene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS).
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Instrument Setup:
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Place the NMR tube in the spectrometer.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Data Acquisition:
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, number of scans).
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Data Processing:
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Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
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Integrate the peaks to determine the relative number of protons.
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Workflow for ¹H NMR Spectroscopy
